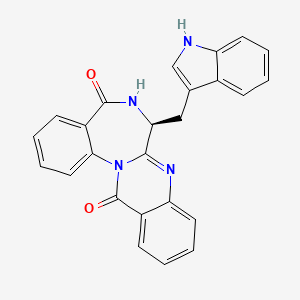

Asperlicin C

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93413-06-0 |

|---|---|

Molecular Formula |

C25H18N4O2 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

(7S)-7-(1H-indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |

InChI |

InChI=1S/C25H18N4O2/c30-24-18-9-3-6-12-22(18)29-23(27-20-11-5-2-8-17(20)25(29)31)21(28-24)13-15-14-26-19-10-4-1-7-16(15)19/h1-12,14,21,26H,13H2,(H,28,30)/t21-/m0/s1 |

InChI Key |

BUTFEAMXSRJHIM-NRFANRHFSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3 |

Synonyms |

(7S)-7-(1H-Indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |

Origin of Product |

United States |

Occurrence and Isolation from Fungal Sources

Producer Organism Identification: Aspergillus alliaceus

Asperlicin (B1663381) C is a naturally occurring chemical compound produced by the filamentous fungus Aspergillus alliaceus. nih.govnih.gov This fungus is the source of a series of related compounds known as asperlicins, which are notable for their biological activities. nih.govnih.gov The initial discovery of the parent compound, asperlicin, was from a culture of Aspergillus alliaceus (strain ATCC 20742) isolated from a soil sample. nih.govoup.com Subsequent research led to the identification of several analogues, including Asperlicin B, C, D, and E, from the same fungal species. nih.govnih.gov

Aspergillus alliaceus belongs to the Aspergillus genus, a large and diverse group of fungi with significant relevance in various industrial applications, including the production of enzymes and organic acids. doe.gov The specific strain of A. alliaceus is a key factor in the production of these compounds. oup.com

Fermentation and Extraction Methodologies for Asperlicin C Production

The production of this compound is achieved through the controlled fermentation of Aspergillus alliaceus. nih.gov The process begins with growing the fungus in a suitable culture medium designed to optimize the yield of the desired metabolites. nih.govoup.com

The fermentation process involves several stages, starting from a vegetative seed culture that is then used to inoculate larger production fermentors. nih.gov The composition of the fermentation medium is critical for good yields. Researchers have developed specific media formulations to enhance the production of asperlicins. oup.com For instance, initial production yields of the related compound asperlicin were between 15 and 30 mg/L, but optimization of the media and fermentation conditions significantly increased these titers. oup.com Key components of the production media often include a carbon source, a nitrogen source, and various mineral salts. nih.govoup.com Glycerol has been identified as a more effective carbon source than glucose for enhancing production. oup.com

Table 1: Example of Fermentation Media Composition for Asperlicin Production

| Component | Concentration (g/L) | Role |

|---|---|---|

| Glycerol | Varies | Carbon Source |

| Ardamine Y | 10.0 | Nitrogen Source/Yeast Extract |

| (NH₄)₂SO₄ | 2.0 | Nitrogen Source |

| KH₂PO₄ | 1.0 | Phosphorus/Potassium Source |

| K₂HPO₄ | 1.0 | Phosphorus/Potassium Source |

| MgSO₄·7H₂O | 0.5 | Magnesium/Sulfate Source |

| Trace Elements | Varies | Micronutrients |

This table is a representative example based on media used for asperlicin production by A. alliaceus. oup.com

Following the fermentation period, which can last for several days, the fungal biomass (mycelia) is separated from the liquid broth by filtration. nih.govnih.gov The desired compounds, including this compound, are primarily contained within the mycelial cake. nih.gov The extraction process involves treating the mycelia with an organic solvent, typically acetone (B3395972). nih.gov The resulting acetone extract is then concentrated to an aqueous suspension to prepare it for further purification. nih.gov

Isolation and Purification Strategies from Fungal Extracts

After the initial extraction, a multi-step purification process is required to isolate this compound from the complex mixture of compounds in the crude extract. nih.gov This process relies on various chromatographic techniques that separate molecules based on their physical and chemical properties. nih.govnih.gov

The concentrated aqueous extract is first adjusted to a specific pH and extracted again with a different organic solvent, such as ethyl acetate (B1210297). nih.gov This step helps to partition the target compounds into the organic phase, leaving many impurities behind. nih.gov The ethyl acetate extract is then concentrated to an oil. nih.gov

This crude oil is subjected to a series of column chromatography steps. nih.gov A common first step is chromatography on silica (B1680970) gel, which separates compounds based on their polarity. nih.gov Fractions containing the asperlicins are collected and further purified. nih.gov High-Performance Liquid Chromatography (HPLC) is often employed in the final stages to achieve high purity. nih.govmdpi.com Reverse-phase HPLC, using columns like a C18 column, is a typical method for separating the different asperlicin analogues from each other to yield pure this compound. nih.gov

Table 2: General Scheme for Isolation and Purification of Asperlicins

| Step | Description | Purpose |

|---|---|---|

| 1. Fermentation | Cultivation of Aspergillus alliaceus in a nutrient-rich medium. nih.gov | Production of this compound within fungal mycelia. |

| 2. Mycelia Separation | Filtration of the fermentation broth to collect the fungal biomass. nih.gov | To separate the product-containing mycelia from the liquid broth. |

| 3. Solvent Extraction | The mycelial cake is extracted with acetone, which is then concentrated. nih.gov | To transfer this compound from the mycelia into a crude liquid extract. |

| 4. Liquid-Liquid Extraction | The concentrated aqueous extract is partitioned with ethyl acetate. nih.gov | To selectively move the desired compounds into an organic solvent, removing water-soluble impurities. |

| 5. Silica Gel Chromatography | The concentrated ethyl acetate extract is passed through a silica gel column. nih.gov | To separate compounds based on polarity, providing a partially purified mixture. |

Biosynthesis of Asperlicin C

Nonribosomal Peptide Synthetase (NRPS) Pathway Elucidation

The assembly of Asperlicin (B1663381) C is primarily governed by a nonribosomal peptide synthetase (NRPS) system. acs.orgnih.gov NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes, allowing for the incorporation of non-proteinogenic amino acids like anthranilate. nih.govmdpi.com The identification and characterization of the asp gene cluster in Aspergillus alliaceus have been pivotal in understanding the biosynthetic machinery responsible for Asperlicin C production. nih.gov

At the heart of this compound biosynthesis is the bimodular NRPS enzyme, AspA. nih.gov This 276 kDa enzyme is encoded by the aspA gene and possesses a unique domain architecture predicted as A-T-C-A-T-CT (Adenylation-Thiolation-Condensation-Adenylation-Thiolation-Condensation terminal). nih.gov Despite being a bimodular synthetase, it is responsible for the assembly of a tripeptide. nih.gov Genetic knockout studies have confirmed that the deletion of the aspA gene results in the complete loss of Asperlicin metabolite production, validating its essential role in the pathway. nih.gov The heterologous expression of AspA in Saccharomyces cerevisiae has demonstrated its capability to convert anthranilate and tryptophan into this compound and its regioisomer, Asperlicin D. nih.gov

A key feature of the AspA enzyme is the iterative function of its first module. nih.govnih.gov This module is responsible for the selection and activation of two separate anthranilate molecules. nih.govnih.gov The single adenylation (A) domain within this first module acts twice to sequentially load two anthranilyl units. nih.gov This iterative process is a notable characteristic of the Asperlicin pathway, enabling the double incorporation of the non-proteinogenic amino acid, anthranilate. nih.gov The mechanism likely involves the formation of an anthranilyl-anthranilyl-dipeptidyl thioester on the thiolation (T) domain of the first module before it is transferred for condensation. nih.gov

The second module of AspA is responsible for the recruitment of the final building block, L-tryptophan. nih.govnih.gov The adenylation domain of this module specifically selects and activates L-tryptophan, which is then tethered to the adjacent thiolation domain. nih.govbeilstein-journals.org The incorporation of L-tryptophan is a critical step, as its indole (B1671886) side chain is essential for the subsequent cyclization reactions that form the core structure of this compound. nih.govchim.it The linear tripeptide intermediate, anthranilyl-anthranilyl-tryptophan, is thus assembled on the AspA enzyme. nih.gov

Enzymatic Mechanisms in Tripeptide Assembly

The assembly of the linear tripeptide on the NRPS is followed by a series of enzymatic reactions that lead to the formation of the final macrocyclic structure. nih.gov These steps are catalyzed by specific domains within the AspA enzyme. nih.govnih.gov

The release of the assembled tripeptide from the AspA enzyme is not a simple hydrolysis event but is instead catalyzed by the terminal condensation (CT) domain. nih.govnih.gov This specialized domain mediates the cyclization and release of the peptide chain. nih.gov In the biosynthesis of this compound, the CT domain is proposed to catalyze the initial macrocyclization of the linear tripeptidyl-S-enzyme intermediate. nih.gov This is a common strategy in fungal NRPSs, where a terminal C-domain often replaces the thioesterase (TE) domain found in bacterial systems to facilitate cyclization. mdpi.com

The process begins with the formation of an 11-membered macrocyclic intermediate from the linear Ant-Ant-Trp-S-enzyme. nih.gov This is achieved through an intramolecular attack of the free amino group of the first anthranilate residue on the tryptophan thioester carbonyl, a reaction catalyzed by the CT domain. nih.gov Following this initial macrocyclization, a transannular cyclization occurs. nih.govnih.gov This second cyclization involves the attack of an amide nitrogen on a carbonyl group, which, after dehydration, leads to the formation of the tetracyclic quinazoline (B50416) benzodiazepinedione framework of this compound. nih.gov Computational analysis suggests that while the regioisomeric Asperlicin D is thermodynamically more stable, this compound is the kinetically favored product. nih.gov

Formation of Regioisomers this compound and D in Biosynthesis

The biosynthetic machinery that produces this compound is not perfectly exclusive, often yielding a mixture of related structures known as regioisomers, most notably Asperlicin D. The existence of these isomers is a direct consequence of the branching nature of the biosynthetic pathway.

The predominance of this compound over its isomer, Asperlicin D, is a classic illustration of a reaction under kinetic control. jackwestin.comlibretexts.orglibretexts.org In chemical reactions that can yield multiple products, the product distribution can be governed by either kinetics (the rate of formation) or thermodynamics (the stability of the final product). jackwestin.comwikipedia.org

Kinetic Control: This regime favors the product that is formed the fastest. jackwestin.com This occurs because the reaction pathway leading to this product has the lowest activation energy. jackwestin.com

In the case of this compound biosynthesis, the reaction is under kinetic control. jackwestin.comlibretexts.orglibretexts.org The enzymatically-catalyzed Diels-Alder reaction proceeds more rapidly to form this compound because the transition state energy is lower. jackwestin.com Even though Asperlicin D might be of comparable or even greater stability (a thermodynamic consideration), it is formed much more slowly. Since biological reactions are highly optimized for efficiency, the kinetically favored product, this compound, becomes the major compound isolated. jackwestin.comlibretexts.orglibretexts.org

Biosynthetic pathways for complex natural products are rarely linear, and the Asperlicin pathway is no exception. researchgate.net It contains critical junctures, or branching points, where a single intermediate can be channeled toward different final products. researchgate.net

The first key branching point is the assembly of the initial peptide precursor. This step is carried out by a large, multimodular enzyme called a non-ribosomal peptide synthetase (NRPS). This enzyme complex can sometimes incorporate alternative amino acid building blocks, which can lead to a variety of different linear peptides and, consequently, a diverse family of Asperlicin-like molecules.

The most significant branching point, however, is the intramolecular Diels-Alder cyclization itself. The linear precursor, once formed, is at a crossroads. While the AspE enzyme is highly selective for the cyclization that produces this compound, alternative, non-enzymatic or less-favored enzymatic cyclizations can occur. It is at this juncture that the pathway branches to form the minor regioisomer, Asperlicin D.

Genetic Basis of Asperlicin Biosynthesis

The ability of Aspergillus alliaceus to produce this compound is encoded within its DNA. The specific enzymes required for the pathway are encoded by a series of genes physically located together in the fungal chromosome, an arrangement known as a Biosynthetic Gene Cluster (BGC). nih.govresearchgate.net

Through genome sequencing and bioinformatic analysis, researchers have identified and characterized the this compound biosynthetic gene cluster, referred to as the "asp" cluster. researchgate.net This cluster contains all the essential genetic information for the synthesis of the molecule from basic metabolic precursors. nih.gov The colocation of these genes allows for their coordinated regulation, ensuring that all the necessary enzymes are produced together when needed.

Table 1: Key Genes in the Asperlicin (asp) Biosynthetic Gene Cluster

| Gene Name | Proposed Function | Role in Pathway |

| aspA | Non-Ribosomal Peptide Synthetase (NRPS) | Assembles the linear peptide precursor from anthranilic acid, L-tryptophan, and L-leucine. |

| aspC | Benzodiazepine (B76468) Synthase | Catalyzes an early cyclization step to form the seven-membered benzodiazepine ring. |

| aspE | Diels-Alderase | Catalyzes the key intramolecular [4+2] cycloaddition to form the this compound core scaffold. |

Confirming the precise function of each gene within the asp cluster has been achieved through powerful genetic techniques, primarily gene disruption and heterologous expression. mdpi.com

Gene Disruption: This "top-down" approach involves creating a mutant strain of Aspergillus alliaceus in which a specific gene from the asp cluster is intentionally deleted or inactivated. nih.gov Scientists can then analyze the chemicals produced by this mutant. For example, disrupting the aspE gene would lead to a strain that can no longer perform the Diels-Alder reaction. As a result, it would fail to produce this compound and would likely accumulate the linear precursor. This outcome provides direct evidence that AspE is the essential Diels-Alderase.

Heterologous Expression: This "bottom-up" strategy involves taking the asp gene cluster from Aspergillus alliaceus and inserting it into the DNA of a different fungal species, such as Aspergillus nidulans or Aspergillus niger, which does not naturally produce this compound. rsc.orgrsc.orgnih.gov If this new, engineered host begins to produce this compound, it confirms that the entire set of genes required for the pathway is contained within the transferred cluster. nih.gov This technique is invaluable for studying pathways from fungi that are difficult to grow or manipulate in the lab and for confirming the minimal set of genes necessary for production. rsc.org

These genetic studies, coupled with chemical analysis, have been instrumental in deciphering the step-by-step assembly of this compound, providing a clear picture of how this complex natural product is constructed.

Chemical Synthesis of Asperlicin C

Total Synthesis Approaches and Strategies

The construction of the Asperlicin (B1663381) C core, a quinazolino[3,2-a] wikipedia.orgnih.govbenzodiazepinedione, has been achieved through several innovative synthetic methodologies. These strategies often aim to efficiently assemble the fused ring system from simpler precursors, such as anthranilate-containing tripeptides.

Biomimetic Synthetic Routes

Biomimetic synthesis seeks to replicate the elegant and efficient reaction cascades found in nature. In the producing organism, Aspergillus alliaceus, Asperlicin C is biosynthesized from the amino acid precursors tryptophan, anthranilate, and leucine. uni-muenchen.de Laboratory approaches have been developed to mimic this natural pathway.

Research into the biosynthesis of related compounds has revealed a two-enzyme pathway that generates the complex heptacyclic scaffold of Asperlicin E from this compound. researchgate.net This process begins with the iterative action of a nonribosomal peptide synthetase (NRPS), AspA, which combines two molecules of anthranilate with one molecule of tryptophan. researchgate.net This acyclic tripeptide precursor, tethered to the enzyme, undergoes a double cyclization to form the tetracyclic framework of this compound. researchgate.net The first cyclization likely involves the attack of a free amino group on the tryptophan thioester carbonyl to create a bicyclic system, releasing the peptide from the NRPS. researchgate.net A subsequent uncatalyzed transannular attack of an amide nitrogen on a carbonyl with dehydration yields the characteristic tetracyclic core of this compound. researchgate.net This natural product is then further processed by a flavoenzyme, AspB, to generate the more complex Asperlicin E. researchgate.net The stereochemistry of the tryptophan side chain is crucial for positioning the amide for the intramolecular attack, highlighting the precision of this enzymatic cascade. researchgate.net

Microwave-Assisted Domino Reaction Methodologies

To accelerate reaction times and improve yields, microwave irradiation has been effectively employed in the synthesis of this compound and its analogues. nih.govwikipedia.org Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly well-suited for microwave assistance. researchgate.netrsc.org

In the context of this compound synthesis, microwave heating is used to promote a direct double dehydrative cyclization of linear tripeptide precursors. nih.gov This methodology significantly reduces reaction times, often from hours to mere minutes. nih.gov For instance, the synthesis of the quinazolinobenzodiazepine core can be achieved in as little as 5 to 15 minutes under microwave irradiation at elevated temperatures, such as 140 °C. nih.gov This rapid and efficient approach avoids the need for harsh conditions or complex multi-step procedures, making it a powerful tool for constructing the polycyclic framework of this compound. nih.gov

Lewis Acid-Mediated Cyclization Protocols

Lewis acids are frequently utilized as catalysts to promote key cyclization steps in the synthesis of quinazolinone-containing natural products like this compound. These electron-pair acceptors activate carbonyl groups, facilitating intramolecular nucleophilic attacks that are essential for ring formation. The choice of Lewis acid can significantly influence the efficiency and selectivity of the cyclization cascade.

While various Lewis acids have been documented for the synthesis of the quinazolinobenzodiazepine scaffold, specific literature detailing a magnesium chloride-mediated approach for the synthesis of this compound was not prominently found in the conducted research. The application of magnesium-based reagents in related organic transformations, such as Grignard reactions and magnesium-mediated C-H activation, is well-established, but their direct use as a Lewis acid catalyst for the specific cyclization cascade to form this compound is not explicitly detailed in the available sources. nih.govuni-muenchen.de

Research Findings Summary

| Synthetic Approach | Key Reagents/Conditions | Key Findings | Yield | Reference(s) |

|---|---|---|---|---|

| Biomimetic Route | AspA (NRPS), AspB (Flavoenzyme) | Two-enzyme pathway from anthranilate and tryptophan precursors. Mimics natural biosynthesis. | N/A | researchgate.net |

| Microwave-Assisted Domino Reaction | Microwave Irradiation (e.g., 140°C) | Drastically reduces reaction times for dehydrative cyclization to minutes. | Good | nih.gov |

| Tin Triflate-Mediation | Sn(OTf)₂, Microwaves | Effective for direct double cyclization of tripeptide precursors. Preserves chirality. | 23-62% (overall) | nih.gov |

| Scandium Triflate-Mediation | Sc(OTf)₃, Microwaves | Promotes direct double dehydrocyclization of tripeptide precursors. | 23-43% (overall) | wikipedia.org |

Reductive N-Heterocyclization Pathways

Reductive N-heterocyclization, particularly reductive amination, is a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds and plays a vital role in constructing the core scaffolds of many alkaloids. researchgate.netnih.gov This powerful C-N bond-forming strategy typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com The process is highly valued for its operational simplicity and the wide availability of reducing agents and starting materials. nih.gov

In the context of quinazolinone synthesis, which is central to the this compound structure, tandem strategies employing reductive amination have proven effective. One such approach involves a copper-catalyzed reductive amination that utilizes sodium azide (B81097) as the nitrogen source. researchgate.net This is followed by an oxidative amination step to construct the fused heterocyclic system. researchgate.net Another pathway involves the initial reductive amination of arylated heterocycles to generate 2-aminoaryl scaffolds, which are key intermediates for subsequent cyclization into the quinazolinone core. researchgate.net These methods highlight the versatility of reductive amination in creating complex N-heterocycles from simpler precursors.

The general mechanism for reductive amination proceeds in two main stages:

Nucleophilic Attack and Dehydration: An amine attacks the carbonyl carbon, leading to a hemiaminal intermediate. Under slightly acidic conditions, this intermediate eliminates water to form a transient iminium ion.

Reduction: A reducing agent, often a selective hydride donor like sodium cyanoborohydride or sodium triacetoxyborohydride, reduces the iminium ion to form the final amine product. youtube.com The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium intermediate. youtube.com

Enantioselective Synthesis Strategies

Achieving the correct stereochemistry is critical in the synthesis of natural products. For this compound, which is chiral, enantioselective strategies are necessary to produce the desired (–)-enantiomer. A primary and effective strategy for establishing the stereochemistry at the C3 position of the benzodiazepine (B76468) ring is the use of a chiral pool starting material. nih.gov

This approach leverages the inherent chirality of readily available natural molecules. In the synthesis of this compound and its analogues, L-tryptophan serves as an ideal chiral precursor. nih.gov The stereocenter of the amino acid is preserved throughout the synthetic sequence and directly translates into the final stereochemistry of the target molecule. A synthetic route can be designed where L-tryptophan is coupled with other building blocks, such as 2-amino-acetophenones, to construct the 1,4-benzodiazepin-2-one core. nih.gov This method ensures that the configuration at the C3 position is predetermined by the starting material, avoiding the need for complex asymmetric catalysts or chiral resolutions at later stages.

| Strategy | Concept | Example Precursor for this compound | Advantage |

| Chiral Pool Synthesis | Utilization of a naturally occurring, enantiomerically pure molecule as a starting material. | L-Tryptophan | The stereocenter is set from the beginning of the synthesis, providing excellent enantiomeric control. nih.gov |

Synthesis of Quinazolinobenzodiazepine Alkaloid Core Structures

The quinazolino[3,2-a] acs.orgrsc.orgbenzodiazepine skeleton is the defining structural feature of this compound. Synthetic efforts have led to several innovative methods for constructing this tricyclic system. A common and convergent strategy involves the preparation of a linear tripeptide precursor, which is then subjected to cyclization reactions to form the fused rings. nih.gov Biosynthetically, this compound is derived from anthranilic acid, L-tryptophan, and L-leucine, and this knowledge has inspired synthetic routes using similar building blocks. jst.go.jp

Microwave irradiation has become a key technology in the synthesis of quinazolinone derivatives, as it significantly reduces reaction times, minimizes the formation of byproducts, and often improves yields compared to conventional heating. nih.govfrontiersin.orgtsijournals.com Various catalytic systems have been developed for the cyclization step, including the use of environmentally benign iron catalysts in aqueous media, which represents a green chemistry approach to heterocycle synthesis. sci-hub.cat

| Method | Key Reagents/Conditions | Key Features | Reference |

| Double Dehydrocyclization | Anthranilate-tripeptide, Scandium triflate, Microwave irradiation | One-pot synthesis of the complete tricyclic core; efficient and rapid. | nih.gov, nih.gov |

| Iron-Catalyzed Cyclization | 2-halobenzoic acids, Amidines, Fe₂(acac)₃ or FeCl₃, Microwave irradiation | Green chemistry approach, can be performed in water. | sci-hub.cat |

| Copper-Catalyzed Cyclization | 2-arylindoles, Amines, Cu catalyst, O₂ | Forms quinazolinones directly from indole (B1671886) precursors. | organic-chemistry.org |

| Building Block Assembly | L-Tryptophan, 2-amino-acetophenones | Stepwise construction of the benzodiazepine moiety. | nih.gov |

Advanced Synthetic Methodologies for Indole Oxidation in Alkaloid Synthesis

The indole nucleus, derived from the tryptophan unit in this compound, is a common motif in a vast number of alkaloids. The selective oxidation of the indole ring is a powerful tool for structural diversification and is often a key step in the synthesis of complex natural products. acs.org While this compound itself does not feature an oxidized indole, many related alkaloids do, and the methodologies developed for this purpose are highly relevant to the field.

Catalytic enantioselective indole oxidation allows for the introduction of functionality with stereochemical control, providing access to valuable chiral building blocks. acs.org One advanced method employs aspartyl peptide catalysts for the chemoselective oxidation of indoles to 3-hydroxy-indolenines. acs.org This process can achieve high levels of enantio- and diastereoselectivity, representing a significant advance in asymmetric indole oxidation. acs.org

Another frontier in synthetic methodology is the use of photoredox catalysis. acs.org This technique uses visible light to initiate radical-based reactions under mild conditions. In the context of indole alkaloids, photoredox catalysis has enabled novel radical cascade reactions, starting from the activation of a sulfonamide N–H bond, to construct complex polycyclic indole alkaloid cores with excellent control over diastereoselectivity. acs.org These methods reverse conventional reactivity patterns and open up new pathways for synthesis. acs.org

| Methodology | Catalyst/Reagents | Transformation | Key Advantages |

| Catalytic Enantioselective Oxidation | Aspartyl Peptide Catalysts | Indole → 3-Hydroxy-indolenine | High enantioselectivity and diastereoselectivity; biomimetic approach. acs.org |

| Photoredox Catalysis | Visible Light, Photoredox Catalyst (e.g., Iridium or Ruthenium complex) | N-H activation → Radical Cascade Cyclization | Access to unusual reaction pathways; mild conditions; construction of complex cores. acs.org |

| Copper-Catalyzed Ring Opening/Recyclization | Cu Catalyst, O₂ | 2-Arylindole → Quinazolinone | Utilizes the indole as a precursor for a different heterocyclic system via oxidative rearrangement. organic-chemistry.org |

Biological Activities and Mechanistic Research of Asperlicin C

Cholecystokinin (B1591339) Receptor Antagonism Research

The discovery of the asperlicin (B1663381) family of compounds represented a significant breakthrough in gastrointestinal pharmacology, as they were the first non-peptide antagonists identified for a peptide hormone receptor. nih.gov Foundational research on asperlicin, the principal compound of the class, established it as a potent and competitive antagonist of cholecystokinin (CCK). wikipedia.org This research provided a crucial new tool for exploring the physiological roles of CCK. nih.gov Asperlicin C, as a member of this class, functions as a cholecystokinin antagonist. researchgate.net

Research into the biological effects of asperlicin demonstrated its potent antagonistic activity at peripheral cholecystokinin receptors, now known as CCK-A receptors. nih.govwikipedia.org In studies using dispersed guinea pig pancreatic acini, asperlicin was shown to be a powerful, competitive inhibitor of CCK-induced enzyme release. wikipedia.org

Specifically, it caused a dose-dependent inhibition of amylase release stimulated by cholecystokinin. wikipedia.org The half-maximal effective inhibitory dose (IC50) was determined to be 1 µM (10⁻⁹ mmol/L). wikipedia.org This potency was approximately 1,000-fold greater than that of proglumide (B1679172), a standard CCK receptor antagonist at the time. wikipedia.org The antagonism was shown to be competitive, as increasing concentrations of CCK could overcome the inhibitory effect of asperlicin. Further studies confirmed its high affinity for CCK receptors in peripheral tissues, including the pancreas and gallbladder. nih.govscbt.com

A key feature of the asperlicin class of compounds is their selectivity for the peripheral CCK-A receptor over the central (brain) CCK-B receptor and the related gastrin receptor. nih.gov Initial studies demonstrated that asperlicin has a 300- to 400-fold higher affinity for CCK receptors in the pancreas (predominantly CCK-A) compared to proglumide. nih.gov

Binding inhibition studies using radiolabeled [¹²⁵I]CCK provided quantitative data on this selectivity. These experiments, conducted on membrane preparations from different tissues, highlighted the compound's preferential binding to peripheral receptors. The results showed a significant difference in the concentration of asperlicin required to inhibit CCK binding in the pancreas versus the brain.

Table 1: Comparative Receptor Binding Affinity of Asperlicin

| Tissue/Receptor Type | IC₅₀ (nM) | Predominant Receptor |

|---|---|---|

| Rat Pancreas | 140 | CCK-A |

This table presents data for the representative compound, asperlicin, from studies on its analogues. The high IC₅₀ value in the brain indicates low binding affinity. scbt.com

This marked preference for peripheral CCK receptors was a crucial finding, as it allowed for the distinct pharmacological investigation of peripheral versus central CCK pathways. nih.gov Furthermore, studies demonstrated that asperlicin did not interfere with amylase release induced by other secretagogues like carbachol, confirming its specificity for the CCK receptor pathway. wikipedia.org

The discovery of asperlicin was a landmark event in receptor pharmacology. Before its isolation, the study of cholecystokinin's physiological roles was hindered by the lack of potent and specific antagonists. wikipedia.org Asperlicin provided researchers with a novel, non-peptidal chemical scaffold that could be used to probe the function of CCK receptors with high precision. nih.gov

Its value as a pharmacological tool is highlighted by its role as a "lead structure" for drug discovery programs. nih.gov The unique 1,4-benzodiazepine (B1214927) structure of asperlicin inspired the synthesis of numerous analogues aimed at improving properties like potency and water solubility. scbt.comnih.gov This line of research ultimately led to the development of highly potent and selective synthetic CCK-A antagonists, such as devazepide (B1670321), by simplifying and modifying the original asperlicin structure. nih.gov

Exploration of Other Potential Biological Modalities

While the primary focus of research on the asperlicin family has been its CCK-A receptor antagonism, its unique chemical structure has prompted investigation into other biological activities.

Cholecystokinin is widely distributed in the central nervous system (CNS), where it acts as a neurotransmitter involved in processes such as satiety and anxiety, primarily through CCK-B receptors. nih.gov However, research on asperlicin has consistently shown that it has a very low affinity for brain CCK receptors. nih.govscbt.com Receptor binding assays revealed that concentrations of asperlicin effective at blocking peripheral receptors were largely ineffective at displacing CCK from binding sites in the brain. scbt.com This peripheral selectivity suggests that this compound itself is unlikely to have significant direct effects on the central nervous system mediated by CCK receptors.

Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme responsible for esterifying cholesterol for storage in cells and is a target for research into metabolic diseases. While there is no direct evidence linking this compound to ACAT inhibition, other metabolites produced by the same genus, Aspergillus, have been identified as potent ACAT inhibitors.

Research has shown that compounds isolated from Aspergillus species can inhibit ACAT activity.

Pyripyropenes: A series of compounds (A, B, C, and D) isolated from Aspergillus fumigatus were identified as novel inhibitors of ACAT, with IC₅₀ values in the nanomolar range in an enzyme assay using rat liver microsomes. nih.gov

Flavasperone and Sterigmatocystin: These fungal metabolites, also from Aspergillus species, were found to be inhibitors of ACAT. Notably, these compounds exhibited selective inhibition of the ACAT2 isozyme. researchgate.net

These findings demonstrate that the Aspergillus genus is a source of structurally diverse compounds with varied biological activities, including the inhibition of key enzymes in cholesterol metabolism. However, this activity is associated with different chemical scaffolds than that of this compound.

Structure Activity Relationship Sar Studies of Asperlicin C Analogs

Design and Synthesis of Asperlicin (B1663381) C Analogs for SAR Probing

The synthetic exploration of Asperlicin C analogs has primarily revolved around the simplification of its complex structure while retaining the core 1,4-benzodiazepine-2-one scaffold. A common and effective synthetic strategy involves the utilization of tryptophan and readily available 2-amino-acetophenones to construct this central benzodiazepine (B76468) moiety. nih.govresearchgate.net This approach allows for the systematic introduction of various substituents to probe the SAR at different positions of the molecule.

Key areas of the this compound scaffold that have been targeted for modification include:

The 1,4-benzodiazepine (B1214927) core: Variations at the 5-, 7-, and 8-positions of the benzodiazepine ring system have been explored to understand their influence on receptor interaction. nih.govresearchgate.net

The N1-position: Alkylation and acylation at the N1 nitrogen of the benzodiazepine ring have been investigated. nih.gov

The Indole (B1671886) Moiety: Modifications at the N-indole nitrogen have been a focus of synthetic efforts. nih.gov

The C3-position: The stereochemistry and the nature of the substituent at the C3 position of the benzodiazepine ring have been identified as critical determinants of activity. nih.gov

Through these synthetic endeavors, libraries of mono- and di-substituted 3-indol-3'-yl-methyl-1,4-benzodiazepine-2-ones have been generated, providing a rich dataset for SAR analysis. nih.gov

Impact of Structural Modifications on Receptor Binding Affinity

The systematic modification of the this compound scaffold has yielded significant insights into the structural requirements for high-affinity binding to the CCK-A receptor. Research has demonstrated that simplification of the parent molecule can lead to analogs with enhanced potency.

A notable study by Bock et al. (1986) described the synthesis of seventeen this compound analogs and their evaluation as inhibitors of [125I]CCK binding to rat pancreatic receptors (a model for CCK-A receptors). nih.govbeilstein-journals.org Their findings revealed that several analogs exhibited improved potency compared to this compound. For instance, compounds designated as 4 , 7 , and 8 were found to be more potent antagonists at the pancreatic CCK receptor. nih.govbeilstein-journals.org Furthermore, analog 17 displayed potency equivalent to this compound but possessed significantly improved aqueous solubility, a desirable property for potential therapeutic agents. nih.govbeilstein-journals.org

Subsequent research by Lattmann et al. (2001) focused on the synthesis of bioactive 1,4-benzodiazepine-2-ones. Their work led to the identification of a highly active analog with an IC50 of 1.6 microM at the CCK-A receptor subtype. nih.govresearchgate.net

The table below summarizes the receptor binding affinity of key this compound analogs.

| Compound | Modification Highlights | Receptor Binding Affinity (CCK-A) | Reference |

| This compound | Parent Compound | Baseline | nih.govbeilstein-journals.org |

| Analog 4 | More potent than this compound | Increased | nih.govbeilstein-journals.org |

| Analog 7 | More potent than this compound | Increased | nih.govbeilstein-journals.org |

| Analog 8 | More potent than this compound | Increased | nih.govbeilstein-journals.org |

| Analog 17 | Potency equivalent to this compound, improved water solubility | Equivalent | nih.govbeilstein-journals.org |

| Lattmann Analog | Optimized 1,4-benzodiazepine-2-one | IC50 = 1.6 µM | nih.govresearchgate.net |

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling studies have been instrumental in defining the essential three-dimensional arrangement of chemical features required for CCK-A receptor antagonism by this compound analogs. These models provide a rational basis for the design of new, potentially more potent and selective antagonists.

A well-established pharmacophore model for benzodiazepine-based CCK-A antagonists highlights the importance of several key features:

Aromatic Rings: The presence of multiple aromatic rings, such as the phenyl group at the 5-position and the indole moiety, is crucial for hydrophobic interactions within the receptor binding pocket.

Hydrogen Bond Acceptors: The carbonyl groups of the benzodiazepine-2-one core act as essential hydrogen bond acceptors, forming critical interactions with the receptor.

Hydrogen Bond Donors: The N-H group of the indole ring can serve as a hydrogen bond donor, further anchoring the ligand in the binding site.

Computer-assisted molecular modeling (CAMM) studies have suggested that the binding site for the C3-substituents on the CCK-A receptor surface is a planar slot. This insight helps to explain the observed SAR for modifications at this position.

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound analogs, with the configuration at the C3-position of the 1,4-benzodiazepine ring being a particularly critical determinant of potency and selectivity.

SAR optimization studies have consistently shown that the stereochemistry at the C3-position profoundly influences the affinity for the CCK-A receptor. nih.gov Molecular modeling studies have further elucidated the structural basis for this stereoselectivity. It is proposed that the benzodiazepine moiety acts as an invertible core, and the stereochemistry at C3 dictates the optimal spatial arrangement of the crucial substituents for interaction with the receptor.

The (S)-configuration at the C3 position is generally favored for high-affinity binding to the CCK-A receptor. In contrast, the (R)-isomers are typically less potent. This stereochemical preference underscores the highly specific nature of the interaction between these antagonists and the CCK-A receptor binding pocket. The unique spatial properties of the benzodiazepine scaffold allow it to present the key pharmacophoric elements in the correct orientation for optimal receptor engagement, an arrangement that is highly dependent on the C3 stereocenter.

Derivatization Studies and Analog Generation for Research Applications

Synthetic Modification Strategies for Asperlicin (B1663381) C

The chemical complexity of Asperlicin C has prompted the development of various synthetic strategies to generate analogs. A primary approach has been the simplification of the natural product's structure, focusing on the 1,4-benzodiazepine-2-one core, which is crucial for its antagonist activity. researchgate.netnih.gov Researchers have systematically modified different parts of the this compound scaffold to probe structure-activity relationships (SAR). researchgate.netnih.gov

Key modification strategies have included:

Variations at the 5-, 7-, and 8-positions of the 1,4-benzodiazepine (B1214927) scaffold. nih.gov

Modifications at the N1-position and the indole (B1671886) nitrogen. nih.gov

Alterations to the configuration of the C3-position. nih.gov

Selective alkylation and acylation reactions to introduce new functional groups to the 3-indol-3'-yl-methyl-1,4-benzodiazepine-2-one template. nih.gov

One notable synthetic route involves a three-step reaction sequence starting from Tryptophan and readily available 2-amino-acetophenones to construct the this compound substructure. nih.gov This template, a 1,4-benzodiazepin-2-one with a 3-indolmethyl side chain, can then be transformed into a variety of mono- and di-substituted analogs. nih.gov Total synthesis of this compound and its derivatives has also been achieved through methods such as a tin triflate-mediated synthesis. jst.go.jp

Creation of Analogs with Altered Properties for Research (e.g., enhanced potency)

A major goal of derivatization studies has been the creation of this compound analogs with enhanced potency and improved physicochemical properties, such as water solubility. nih.gov These efforts have led to the development of several noteworthy compounds. For instance, a study involving the synthesis of seventeen this compound analogs identified compounds 4, 7, and 8 as being more potent than the parent compound at the pancreatic CCK receptor. nih.gov

Furthermore, analog 17 was developed to have a potency equivalent to this compound at the pancreatic CCK receptor but with a significant improvement in aqueous solubility, which is a critical factor for its use in physiological and pharmacological research. nih.gov

| Compound | Modification Highlights | Receptor Target | Reported Potency/Properties | Reference |

|---|---|---|---|---|

| This compound | Natural Product | Pancreatic CCK Receptor | Baseline | nih.gov |

| Analog 4 | Synthetic Modification | Pancreatic CCK Receptor | More potent than this compound | nih.gov |

| Analog 7 | Synthetic Modification | Pancreatic CCK Receptor | More potent than this compound | nih.gov |

| Analog 8 | Synthetic Modification | Pancreatic CCK Receptor | More potent than this compound | nih.gov |

| Analog 17 | Synthetic Modification | Pancreatic CCK Receptor | Potency equivalent to this compound; improved water solubility | nih.gov |

| Devazepide (B1670321) | Simplified 1,4-benzodiazepine with indole moiety | CCK-1 Receptor | Potent and selective antagonist | researchgate.netnih.gov |

| Unnamed Analog | Synthesized from Tryptophan | CCKA Receptor Subtype | IC50 of 1.6 µM | nih.gov |

Use of Analogs in Receptor Characterization and Signaling Pathway Research

The development of potent and selective this compound analogs, most notably devazepide, has provided invaluable tools for the characterization of CCK receptors and the elucidation of their signaling pathways. nih.gov this compound itself was shown to be a potent, competitive inhibitor of CCK-induced effects, such as amylase release from pancreatic acini, and was approximately 1000-fold more potent than the earlier antagonist, proglumide (B1679172). nih.gov It did not, however, affect carbachol-induced amylase release, demonstrating its specificity for the CCK receptor pathway. nih.gov

Devazepide, owing to its high potency and selectivity for the CCK-1 receptor, has been extensively used in scientific research to investigate the physiological and biological functions of this receptor subtype. nih.gov For example, it has been employed in studies to understand the role of the CCK-1 receptor in appetite regulation and gastric emptying. nih.gov Furthermore, research using devazepide has explored the involvement of the CCK system in the anorexigenic effects of other signaling molecules, such as prolactin-releasing peptide (PrRP), and has been used to study the activation of specific brain regions like the paraventricular hypothalamic nucleus (PVN) and the nucleus of the solitary tract (NTS). cas.cz The availability of such analogs has been crucial in dissecting the complex interactions between the CCK system and other neurohormonal pathways. cas.cz

Computational and Theoretical Studies

Quantum Chemical Calculations in Biosynthetic Pathway Analysis

The biosynthesis of complex alkaloids, including the transformation of Asperlicin (B1663381) C, involves intricate enzymatic reactions. Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to model these transformations, providing a detailed picture of the reaction coordinates, transition states, and energy profiles. researchgate.net These calculations are crucial for understanding how enzymes achieve their remarkable efficiency and selectivity.

The biosynthetic pathway from Asperlicin C to the more complex, heptacyclic Asperlicin E is a key area of investigation. This transformation is catalyzed by the FAD-dependent monooxygenase, AspB. nih.govnih.gov Computational studies help to map out the plausible mechanistic steps involved in this oxidative cyclization. nih.gov By modeling the reactants, intermediates, and products, researchers can propose and validate reaction pathways that are consistent with experimental observations, such as those from genetic manipulation and in vitro enzymatic assays. nih.govnih.gov

| Enzyme | Substrate | Product | Function in Biosynthesis |

| AspA | Anthranilate, Tryptophan | This compound / Asperlicin D | A non-ribosomal peptide synthetase (NRPS) that assembles the initial benzodiazepine-containing scaffold. nih.govnih.gov |

| AspB | This compound | Asperlicin E | A FAD-dependent monooxygenase that catalyzes an oxidative cyclization to form the heptacyclic structure. nih.govnih.gov |

This table outlines the key enzymes and their roles in the early stages of the Asperlicin biosynthetic pathway, highlighting the transformation of this compound.

Understanding a biosynthetic reaction requires more than just identifying the start and end points; it involves mapping the energy landscape of the entire process. nih.gov The free energy landscape is a theoretical surface that represents the potential energy of a system as a function of its molecular coordinates. researchgate.netnih.gov Minima on this surface correspond to stable intermediates, while the paths between them are marked by energy barriers, with the highest point being the transition state. researchgate.netresearchgate.net

For the AspB-mediated conversion of this compound to Asperlicin E, computational modeling can calculate the free energies of proposed intermediates and transition states. nih.gov The process is thought to involve the formation of a transient indole (B1671886) epoxide or a hydroxyiminium adduct. nih.gov Modeling the transition states for these steps helps determine the energetic feasibility of the proposed mechanism. Automated reaction path search methods can systematically explore potential reaction pathways without prior assumptions, providing a comprehensive view of the chemical reaction network. chemrxiv.org By calculating the activation free energy for each step, a preferred reaction pathway can be identified. nih.gov

| Computational Concept | Application in this compound Biosynthesis | Significance |

| Density Functional Theory (DFT) | Calculating the electronic structure and energies of molecules involved in the pathway. researchgate.net | Provides the fundamental data for constructing the energy landscape. |

| Free Energy Landscape | Mapping the energy changes as this compound is converted to Asperlicin E. nih.govresearchgate.net | Visualizes the entire reaction pathway, identifying stable intermediates and the most likely reaction course. |

| Transition State (TS) Modeling | Identifying the highest-energy structures along the reaction coordinate. researchgate.netresearchgate.net | Determines the kinetic barriers (activation energy) of the reaction, explaining the reaction rate and mechanism. |

| Automated Reaction Path Search | Discovering novel or unexpected reaction pathways and intermediates. chemrxiv.org | Ensures a comprehensive and unbiased exploration of the reaction mechanism. |

This table summarizes the key computational methods and their application in analyzing the biosynthetic pathway of this compound.

Enzymatic reactions are characterized by their high degree of selectivity. In the biosynthesis of Asperlicin E from this compound, the AspB enzyme must control both where the new bond forms (regioselectivity) and the three-dimensional arrangement of the atoms (stereoselectivity). nih.gov

Quantum chemical calculations are instrumental in predicting and rationalizing this selectivity. rsc.orgbeilstein-journals.org The transformation of this compound involves an intramolecular cyclization where the amide in the seven-membered diazepinone ring attacks the modified indole. nih.gov Computational models can evaluate the energy barriers for attack at different positions on the indole ring, thereby predicting the regioselectivity. The favored pathway will be the one with the lowest activation energy barrier. researchgate.net

Furthermore, the formation of Asperlicin E proceeds with a specific stereochemistry, presumed to be alpha stereochemistry at the point of cyclization. nih.gov Theoretical models can compute the energies of different stereoisomeric transition states. The observed product corresponds to the pathway that proceeds through the lowest-energy transition state, thus explaining the stereoselectivity of the enzyme. These predictions are vital for understanding how the enzyme's active site orients the substrate to facilitate a specific outcome. nih.gov

Molecular Modeling and Docking Studies for Receptor Interactions

This compound is a direct precursor to Asperlicin, a potent and specific antagonist of the cholecystokinin (B1591339) (CCK) receptor. nih.govnih.gov While this compound itself may not be the primary active compound, its core structure is fundamental to the activity of the final product. Molecular modeling and docking studies are computational techniques used to predict how a ligand, such as an Asperlicin analogue, binds to its receptor target. nih.govnih.gov

These studies begin with three-dimensional models of the ligand and the receptor, in this case, the CCK receptor. nih.gov Docking algorithms then explore various possible binding poses of the ligand within the receptor's active site, calculating a "docking score" for each pose to estimate the binding affinity. mdpi.com This process helps to identify the most likely binding mode and the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-receptor complex. mdpi.com For Asperlicin analogues, studies have focused on the 1,4-benzodiazepine (B1214927) scaffold, which is present in this compound, to understand structure-activity relationships (SAR). nih.gov By analyzing how modifications to this core structure affect binding affinity, researchers can infer which parts of the molecule are most critical for receptor interaction.

| Interaction Type | Potential Role in Asperlicin Analogue-CCK Receptor Binding |

| Hydrogen Bonds | Formed between polar groups on the ligand (e.g., amide carbonyls, indole N-H) and amino acid residues in the receptor's binding pocket (e.g., Serine, Tyrosine). mdpi.com |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand (e.g., the aromatic rings) and hydrophobic pockets of the receptor. |

| Pi-Pi Stacking | Interactions between the aromatic indole ring of the tryptophan-derived portion and aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor. mdpi.com |

| Van der Waals Forces | General non-specific interactions that contribute to the overall shape complementarity and stability of the binding. |

This table describes the likely types of interactions between Asperlicin-like compounds and the cholecystokinin receptor, as predicted by molecular docking studies.

Conformational Analysis of this compound and its Intermediates

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and biological function. nih.gov For this compound and its biosynthetic intermediates, conformational analysis is key to understanding both their stability and their ability to fit into the active site of enzymes like AspB. The structure of Asperlicin itself has been determined by methods including NMR and X-ray crystallography, which provide precise information about its molecular conformation. nih.gov

Computational methods, such as molecular dynamics simulations and DFT calculations, complement these experimental techniques by exploring the full range of possible conformations a molecule can adopt in solution. mdpi.com For this compound, the flexibility of the seven-membered diazepinone ring is of particular interest. Its conformation dictates the spatial orientation of the amide group that participates in the key cyclization step to form Asperlicin E. nih.gov Theoretical studies can model the conformational ensemble of this compound and its subsequent intermediates, identifying the low-energy conformations that are most likely to be present and reactive. This analysis is crucial for understanding how the substrate is pre-organized for the enzymatic reaction, a critical aspect of catalysis.

Advanced Analytical and Characterization Methodologies in Research

Liquid Chromatography-Mass Spectrometry (LC/MS) for Biosynthesis Product Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) is a cornerstone technique for the analysis of secondary metabolites produced in fungal cultures. It combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.govresearchgate.net In the context of Asperlicin (B1663381) C biosynthesis, LC/MS is crucial for profiling the metabolic output of Aspergillus alliaceus. Researchers utilize this method to detect known compounds like Asperlicin C and its analogs, as well as to identify novel, previously uncharacterized metabolites within the fermentation broth extract. nih.govnih.gov

The process typically involves extracting the fungal culture, followed by separation of the components on a reverse-phase C18 column. nih.gov The effluent from the column is then introduced into a mass spectrometer, often an ion trap or a tandem mass spectrometer (MS/MS), which provides mass information for each separated compound. nih.govnih.gov By comparing retention times and mass spectra against known standards and public databases, researchers can identify and quantify the products of the biosynthetic pathway. mdpi.com Extracted Ion Chromatograms (EICs) are particularly useful for selectively monitoring the production levels of specific compounds, such as asperthecin (B1226709) in Aspergillus nidulans studies, which helps in understanding the effects of genetic modifications on the metabolic output. nih.gov

Integrated LC-MS/MS analysis allows for the tentative identification of dozens of metabolites in a single run, providing a comprehensive snapshot of the organism's metabolome. nih.gov This high-throughput capability is essential for comparing metabolite profiles across different culture conditions or genetically modified strains, thereby revealing the function of specific genes within the this compound biosynthetic cluster. mdpi.com

Table 1: Representative LC/MS Parameters for Fungal Metabolite Analysis

| Parameter | Description | Source |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) | nih.govnih.gov |

| Column | Reverse-phase C18 (e.g., 2.1 x 100 mm, 3-µm particle size) | nih.gov |

| Mobile Phase | A gradient of water and acetonitrile, often with a formic acid modifier (e.g., 0.1%) | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), typically operated in both positive and negative ion modes | researchgate.net |

| Mass Analyzer | Ion Trap, Quadrupole, or Tandem Mass Spectrometer (MS/MS) | nih.govnih.gov |

| Detection Mode | Full scan mode for profiling; Extracted Ion Chromatogram (EIC) for targeted analysis | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Biosynthetic Intermediates and Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structure determination of organic molecules, including complex natural products and their biosynthetic precursors. nih.govnih.gov The structure of Asperlicin and its analogs, including this compound, were originally determined through extensive NMR analysis, alongside mass spectrometry. nih.govnih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed:

¹H NMR: Identifies the number and types of hydrogen atoms, their chemical environment, and their proximity to one another through spin-spin coupling.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) shows which protons are coupled to each other. Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is critical for assembling the complete molecular structure by connecting different fragments.

In biosynthetic studies, NMR is used to determine the structure of isolated intermediates. nih.gov For example, feeding experiments with ¹³C-labeled precursors like acetate (B1210297) can be traced using ¹³C NMR to map how the building blocks are incorporated into the final structure. nih.gov Similarly, ¹⁷O NMR has been used to establish common diepoxide intermediates in the biosynthesis of other fungal metabolites. rsc.org These advanced NMR techniques are vital for piecing together complex biosynthetic pathways step by step. nih.gov

Table 2: NMR Techniques in the Structural Analysis of this compound and Intermediates

| NMR Experiment | Information Obtained | Application in this compound Research | Source |

|---|---|---|---|

| ¹H NMR | Chemical shifts, integration, and coupling constants of protons. | Provides the initial proton framework of the molecule. | nih.gov |

| ¹³C NMR | Chemical shifts of carbon atoms. | Determines the carbon skeleton. | nih.gov |

| COSY | Shows ¹H-¹H spin-spin coupling correlations. | Identifies adjacent protons within a spin system. | nih.gov |

| HSQC / HMQC | Correlates protons to their directly attached carbons. | Assigns protons to their respective carbons. | nih.gov |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Connects different molecular fragments to build the overall structure. | nih.gov |

| NOESY / ROESY | Correlates protons that are close in space, regardless of bonding. | Determines stereochemistry and conformational details. | nih.gov |

X-ray Crystallography in Asperlicin Structure Determination and Related Compounds

While NMR provides the constitutional structure of a molecule in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. mdpi.comresearchgate.net This technique was instrumental in the definitive structural elucidation of Asperlicin. nih.gov It provides precise data on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which can be challenging to determine by NMR alone. springernature.com

The process requires the molecule of interest to be grown into a high-quality single crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. researchgate.net The pattern of diffracted spots contains information about the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of these spots, a 3D electron density map of the molecule can be generated, from which the final atomic structure is modeled. springernature.com

For the Asperlicin family, X-ray crystallography provided the final, irrefutable proof of their novel benzodiazepine-indole structures. nih.gov The ability of this technique to deliver a detailed molecular architecture is crucial not only for confirming the identity of natural products but also for understanding their interactions with biological targets, which is a key aspect of structure-based drug design. mdpi.comnih.gov

Table 3: Key Steps in X-ray Crystallography for Structure Determination

| Step | Purpose | Source |

|---|---|---|

| Crystallization | To grow a single, well-ordered crystal of the compound (e.g., Asperlicin). This is often the most challenging step. | springernature.com |

| X-ray Diffraction | To irradiate the crystal with an X-ray beam and collect the resulting diffraction pattern on a detector. | researchgate.net |

| Data Processing | To determine the unit cell dimensions and the intensities of the diffracted X-rays. | springernature.com |

| Structure Solution | To solve the "phase problem" and generate an initial electron density map. | springernature.com |

| Structure Refinement | To build an atomic model into the electron density map and refine it to best fit the experimental data. | nih.gov |

Advanced Spectroscopic Techniques in Reaction Monitoring and Mechanism Probing

Understanding how a complex molecule like this compound is assembled—either by an organism or a synthetic chemist—requires tools that can monitor reactions in real-time and provide mechanistic insights. longdom.org Advanced spectroscopic techniques are increasingly used for these purposes. openaccessjournals.com While techniques like NMR can identify stable intermediates, methods such as UV-Vis and fluorescence spectroscopy can track reaction progress continuously. mdpi.commdpi.com

For instance, the formation or consumption of chromophoric intermediates during a biosynthetic or synthetic sequence can be monitored using UV-Vis spectroscopy. nih.gov In the study of showdomycin biosynthesis, the time-course of an enzyme-catalyzed reaction was successfully monitored by observing changes in UV absorbance, allowing for the characterization of an unstable intermediate. nih.gov Similar approaches could be applied to study the enzymes in the this compound pathway.

More advanced methods like time-resolved infrared (TRIR) spectroscopy and 2D-IR spectroscopy offer even deeper mechanistic insights by probing molecular vibrations on ultrafast timescales, allowing for the direct observation of bond-forming and bond-breaking events as they occur. Hyphenated techniques, which couple a separation method with a spectroscopic detector (e.g., chromatography-IR spectroscopy), are also powerful for identifying transient reaction intermediates in complex mixtures. These cutting-edge methods provide a level of detail that is essential for fully understanding and potentially re-engineering the enzymatic machinery responsible for producing this compound.

Future Research Directions and Unexplored Avenues

Elucidating Remaining Uncharacterized Biosynthetic Steps

The biosynthesis of Asperlicin (B1663381) C originates from the precursors L-tryptophan, anthranilate, and L-leucine. oup.com Recent genomic studies have successfully identified the biosynthetic gene cluster responsible for the production of asperlicin family members in Aspergillus alliaceus. researchgate.net This cluster contains a key bimodular nonribosomal peptide synthetase (NRPS), AspA, which is responsible for the assembly of the tetracyclic core of Asperlicin C. Another crucial enzyme, the FAD-dependent monooxygenase AspB, is involved in the subsequent oxidative cyclization steps that lead to the formation of other asperlicin analogues like Asperlicin E. researchgate.net

Despite these significant advances, there are still uncharacterized steps in the complete biosynthetic pathway. Future research should focus on:

Identification and characterization of tailoring enzymes: The complete set of enzymes responsible for modifications of the this compound scaffold, leading to the diversity of asperlicin analogues, is not fully understood. Further investigation is needed to identify and characterize the specific roles of other enzymes within the gene cluster, such as the proposed valine-activating monomodular NRPS, AspC, which is thought to be involved in the formation of Asperlicin. researchgate.net

Regulatory mechanisms: The regulatory networks governing the expression of the asperlicin biosynthetic gene cluster are yet to be elucidated. Understanding the transcription factors and signaling pathways that control the production of this compound could be crucial for enhancing its yield.

Transport and self-resistance: The mechanisms by which Aspergillus alliaceus transports this compound out of the cell and protects itself from its biological activity are unknown. Identifying the transporters and resistance mechanisms would provide a more complete picture of the biosynthesis and physiology of the producing organism.

Enzymatic Engineering for Enhanced Production or Novel Analog Generation

The complex structure of this compound makes its chemical synthesis challenging. Therefore, leveraging the biosynthetic machinery of the producing organism through enzymatic engineering presents a promising approach for both enhancing production and generating novel, potentially more potent or selective analogues.

Future research in this area could explore:

Metabolic engineering of Aspergillus alliaceus: Strategies that have been successful in increasing the production of other secondary metabolites in Aspergillus species could be applied to this compound. nih.govnih.govnih.gov This includes overexpression of key biosynthetic genes like aspA, engineering of regulatory elements, and optimizing the supply of precursors. researchgate.net For instance, the use of strong, inducible promoters to drive the expression of the entire biosynthetic gene cluster could lead to significantly higher titers. nih.gov

Heterologous expression: The identified asperlicin gene cluster could be expressed in a heterologous host, such as Aspergillus niger or Saccharomyces cerevisiae, which are well-established industrial production organisms. frontiersin.orgmdpi.com This would allow for optimization of production in a more controlled and genetically tractable system.

Combinatorial biosynthesis and precursor-directed biosynthesis: The modular nature of the AspA NRPS offers opportunities for combinatorial biosynthesis. By swapping or modifying the domains of the NRPS, it may be possible to incorporate different amino acid precursors, leading to the generation of a library of novel this compound analogues. Furthermore, feeding the fermentation culture with synthetic analogues of the natural precursors (anthranilate, tryptophan, and leucine) has already been shown to produce new asperlicin derivatives and could be further explored. oup.com

Comprehensive Target Profiling and Off-Target Activity Assessment in Research Models

This compound is primarily known for its potent and selective antagonism of the CCK-A receptor. nih.govnih.govnih.gov However, a comprehensive understanding of its pharmacological profile requires a systematic evaluation of its activity at other potential targets. The lack of such data represents a significant gap in our knowledge.

Future research should include:

In vitro safety pharmacology profiling: this compound should be screened against a broad panel of receptors, ion channels, transporters, and enzymes to identify any potential off-target interactions. chempartner.comeuropeanpharmaceuticalreview.comeurofinsdiscovery.com This is a standard practice in modern drug discovery to de-risk lead compounds and anticipate potential adverse effects. europeanpharmaceuticalreview.com Companies offer services to profile compounds against panels of dozens of targets, which would provide a comprehensive off-target liability assessment. europeanpharmaceuticalreview.com

Cell-based phenotypic screening: Beyond target-based assays, phenotypic screening in various cell-based models can uncover unexpected biological activities and potential new therapeutic applications for this compound.

In vivo studies in animal models: While early studies have demonstrated the in vivo efficacy of this compound and its analogues in blocking CCK-induced effects, further studies in relevant animal models of diseases where CCK receptors are implicated, such as certain cancers and gastrointestinal disorders, are warranted. medcraveonline.com

Development of Advanced Probes for Receptor Biology and In Vitro Studies

The unique chemical scaffold of this compound makes it an attractive starting point for the development of chemical probes to study the biology of CCK receptors and related signaling pathways. Natural products are often used as inspiration for the design of such probes due to their inherent biological relevance. nih.govnih.govacs.org

Future research directions include:

Synthesis of tagged this compound derivatives: The synthesis of this compound analogues bearing affinity tags (e.g., biotin) or photo-crosslinkers would enable affinity-based protein profiling and pull-down experiments to identify direct binding partners and explore the molecular interactions with the CCK-A receptor in its native environment. acs.org

Development of fluorescent probes: The development of fluorescently labeled this compound derivatives could be used to visualize the localization and trafficking of CCK-A receptors in living cells using advanced microscopy techniques. The structure-activity relationship of this compound can inform the positions where a fluorophore can be attached without significantly compromising its binding affinity. nih.gov

Radiolabeled ligands: The synthesis of a tritiated or radio-iodinated version of this compound would provide a valuable tool for quantitative receptor binding assays and autoradiography studies to map the distribution of CCK-A receptors in different tissues with high sensitivity.

Investigating Cross-Reactivity and Selectivity Profiles with Other Receptor Systems

While Asperlicin is known for its selectivity for the CCK-A receptor over the CCK-B receptor, a more thorough investigation of its cross-reactivity with other G-protein coupled receptors (GPCRs) and other receptor families is needed. wikipedia.org Non-peptide antagonists of peptide receptors can sometimes exhibit unexpected cross-reactivity. taylorfrancis.com

Future research should focus on:

Broad GPCR screening: this compound should be systematically screened against a large panel of GPCRs to determine its selectivity profile. This will not only confirm its specificity for the CCK-A receptor but could also reveal novel, unanticipated targets.

Functional assays for cross-reactivity: In cases where binding to other receptors is observed, functional assays should be performed to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at these off-targets.

Comparative studies with other CCK antagonists: A direct comparison of the selectivity profile of this compound with other known peptide and non-peptide CCK antagonists, such as proglumide (B1679172) and devazepide (B1670321), would provide a clearer understanding of its pharmacological advantages and disadvantages. nih.govnih.govpatsnap.com

Conclusion

Summary of Academic Contributions of Asperlicin (B1663381) C Research

The research surrounding Asperlicin C and its related compounds has made significant academic contributions, primarily by establishing a new paradigm in receptor antagonism. Prior to its discovery, the search for cholecystokinin (B1591339) (CCK) receptor ligands was largely focused on peptide-based structures. nih.gov Asperlicin was the first non-peptidal CCK receptor antagonist identified from a microbial source, demonstrating that a complex natural product could selectively interact with a receptor for a peptide hormone. oup.com

Key academic contributions include:

Novel Structural Class: The structure of Asperlicin, a fused quinazolinone benzodiazepine (B76468), was determined through detailed NMR spectroscopy, mass spectral analysis, and X-ray crystallography. nih.govjst.go.jp This unique architecture provided a completely new chemical scaffold for targeting G-protein coupled receptors.

High Potency and Selectivity: Research demonstrated that Asperlicin is a potent and selective antagonist of the CCK-A receptor subtype, with a significantly higher affinity for peripheral CCK receptors (e.g., in the pancreas and gallbladder) compared to those in the brain. wikipedia.orgnih.gov It was found to be 300-400 times more potent than proglumide (B1679172), a standard CCK antagonist used at the time. nih.govnih.govlupinepublishers.com

Elucidation of Physiological Roles: Due to its potency and selectivity, Asperlicin became an invaluable tool for investigating the physiological and pathological roles of CCK. nih.govnih.gov Studies using Asperlicin helped to confirm the involvement of endogenous CCK in processes such as pancreatic enzyme secretion, gallbladder contraction, and the pathophysiology of acute pancreatitis. nih.govnih.govnih.gov For instance, it was shown to competitively inhibit CCK-induced amylase and lipase (B570770) release from guinea pig pancreatic acini. nih.gov

Understanding Biosynthesis: Studies into its biosynthesis revealed that Asperlicin is derived from the amino acids tryptophan, anthranilate, and leucine, providing insights into the metabolic pathways of its fungal producer, Aspergillus alliaceus. nih.gov

Comparative Affinity of Early CCK Receptor Antagonists

This table summarizes the inhibitory concentration (IC50) of Asperlicin compared to the earlier non-peptide antagonist, proglumide, at the rat pancreatic CCK receptor.

| Compound | Source/Class | Target Receptor | IC50 (Pancreatic Receptor) | Reference |

|---|---|---|---|---|

| Asperlicin | Natural Product (Fungal) | CCK-A | 1.4 µM | lupinepublishers.com |

| Proglumide | Synthetic (Glutamic Acid Derivative) | Non-selective CCK | ~1000 µM (1 mM) | nih.govlupinepublishers.com |

Broad Implications for Natural Product-Inspired Chemical Research and Drug Discovery

The discovery of this compound had profound implications that extended beyond its immediate pharmacological interest. It served as a powerful proof-of-concept for the value of natural product screening in an era when peptide-based drug design was prevalent.

The broader impacts are summarized as follows:

Validation of Natural Products as Peptide Receptor Ligands: Asperlicin's identification as a potent, non-peptidal antagonist for a peptide receptor was a landmark event. It demonstrated that nature's chemical diversity could provide solutions to challenges in pharmacology that were difficult to address with traditional peptide chemistry, inspiring broader screening of natural sources for receptor modulators. taylorandfrancis.com